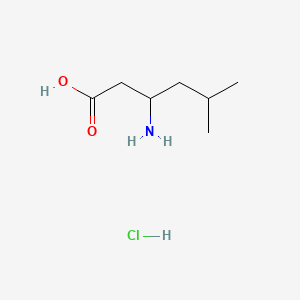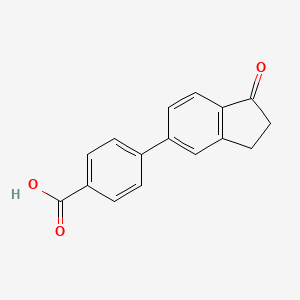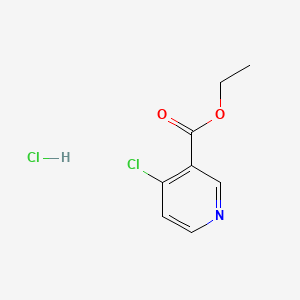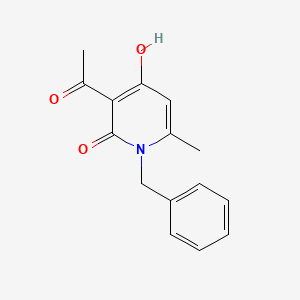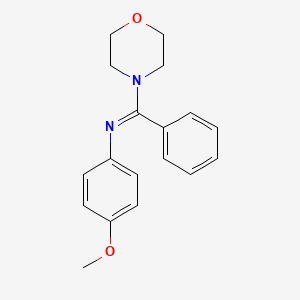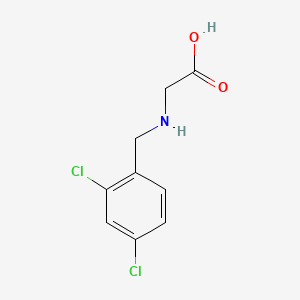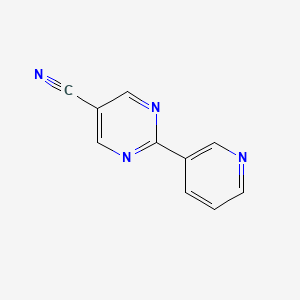
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” is a compound that has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives has been synthesized . These compounds were evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” is designed to mimic ATP, acting as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The most cytotoxic compounds were further investigated for their kinase inhibitory activities against EGFR WT and EGFR T790M .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” are not explicitly mentioned in the retrieved papers .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anti-Fibrosis Activity
Some pyrimidine derivatives, including “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile”, have been found to exhibit anti-fibrotic activities . In a study, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Anticancer Applications
Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Antimicrobial Applications
Pyrimidine derivatives are known to exhibit antimicrobial activities . This makes “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” a potential candidate for antimicrobial applications.
Antiviral Applications
Pyrimidine derivatives are also known for their antiviral activities . Therefore, “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” could potentially be used in antiviral applications.
Antifungal Applications
There is ongoing research into the fungicidal activity of pyrimidinamine derivatives . As such, “2-(Pyridin-3-YL)pyrimidine-5-carbonitrile” could potentially be used in antifungal applications.
Wirkmechanismus
Target of Action
The primary targets of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation . COX-2 is an enzyme involved in inflammation and pain, and its inhibition is considered a strategy in cancer treatment .
Mode of Action
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor, specifically inhibiting the activity of EGFR . It also inhibits COX-2, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of EGFR by 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile affects the downstream PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The inhibition of EGFR and COX-2 by 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile leads to significant antiproliferative activity against various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQDTPKOZAXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857303 |
Source


|
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile | |
CAS RN |
101688-01-1 |
Source


|
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)
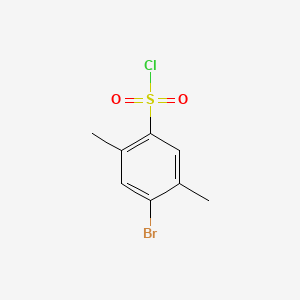

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
